N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine
Description
Properties
IUPAC Name |
4-[3-(dimethylamino)phenoxy]-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGQKXGUHILDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
- Substituted Phenols and Halogenated Phenyls: The synthesis typically begins with 4-amino-2-fluorophenol or its derivatives and a halogenated phenyl compound (e.g., 3-bromophenyl or 3-chlorophenyl derivatives) as coupling partners.
- Dimethylamine Source: Dimethylamine is introduced either via reductive amination or Buchwald-Hartwig amination to install the N,N-dimethylamino group on the phenyl ring.
Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
- The fluorophenoxy group is introduced by nucleophilic aromatic substitution of a halogenated phenyl intermediate with 4-amino-2-fluorophenol.
- Typical conditions involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like potassium carbonate or potassium tert-butoxide to deprotonate the phenol and facilitate substitution.
- Reaction temperatures range from ambient to reflux depending on the reactivity of the halogenated substrate.
Buchwald-Hartwig Coupling for Amination
- The N,N-dimethylamino group is installed via palladium-catalyzed Buchwald-Hartwig amination using dimethylamine or its equivalents.
- Catalysts such as Pd(OAc)2 with phosphine ligands (e.g., BINAP) are employed.
- Reaction optimization includes solvent choice (e.g., toluene, dioxane), base (e.g., sodium tert-butoxide), and temperature control (80–120 °C).
Reductive Alkylation
- Alternatively, reductive alkylation of an aniline intermediate with formaldehyde and dimethylamine under reducing conditions (e.g., sodium cyanoborohydride) can be used to introduce the dimethylamino substituent.
Purification and Characterization
- Purification is achieved by column chromatography or recrystallization to remove side products and unreacted starting materials.
- Analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) are used to confirm structure and purity.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| SNAr substitution | 4-amino-2-fluorophenol, halogenated phenyl | DMF, K2CO3 | 80–120 | 70–85 | Base critical for phenol activation |
| Buchwald-Hartwig amination | Pd catalyst, dimethylamine, base | Toluene | 90–110 | 65–80 | Ligand choice affects selectivity |
| Reductive alkylation | Aniline intermediate, formaldehyde, NaBH3CN | Methanol | Room temp | 60–75 | Mild conditions, fewer side reactions |
| Purification | Column chromatography or recrystallization | Various | Ambient | — | Essential for removing impurities |
Optimization Insights
- Solvent polarity and base strength significantly influence the SNAr step efficiency.
- Pd catalyst loading and ligand selection are crucial for high Buchwald-Hartwig coupling yields.
- Temperature control minimizes side reactions such as over-alkylation or decomposition.
- Intermediate purification improves overall yield and final product purity.
Summary of Preparation Methodology
| Preparation Step | Description |
|---|---|
| 1. Formation of fluorophenoxy intermediate | Nucleophilic aromatic substitution of halogenated phenyl with 4-amino-2-fluorophenol under basic conditions. |
| 2. Introduction of dimethylamino group | Palladium-catalyzed Buchwald-Hartwig amination or reductive alkylation to install N,N-dimethylamine. |
| 3. Purification and characterization | Chromatographic purification followed by NMR, HRMS, and HPLC analysis to confirm structure and purity. |
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like chlorine (Cl2) for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and halogen-substituted compounds
Scientific Research Applications
N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
- Fluorine vs. Methyl Substitution: N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine vs. Methyl substitution may increase lipophilicity, affecting membrane permeability .
- Linker Modifications: N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine : An ethyl linker reduces steric hindrance compared to the phenyl linker in the target compound, possibly enhancing conformational flexibility for receptor binding.
Physicochemical Properties
- Lipophilicity and Permeability: Macrocyclic peptides with dimethylamine side chains display logP values within 0.2 units of 3-Pye2 scaffolds, suggesting moderate lipophilicity suitable for oral bioavailability . N,N-Dimethylamine derivatives generally exhibit higher solubility in polar solvents compared to non-polar analogs, critical for formulation stability .
Table 1: Key Properties of Selected Dimethylamine Derivatives
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Effect on Lipophilicity | Solubility Impact | Metabolic Stability |
|---|---|---|---|
| Fluorine | Slight increase | Moderate in polar solvents | High |
| Methyl | Significant increase | Low in polar solvents | Moderate |
| Trifluoromethyl | High increase | Very low | Very high |
Biological Activity
N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15FN2O, with a molecular weight of 246.28 g/mol. The compound features a phenoxy group substituted with an amino and a fluorine atom, contributing to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been investigated for its potential to inhibit certain enzymes and modulate receptor activity, which may lead to various therapeutic effects:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially altering drug metabolism and efficacy.
- Receptor Binding : The compound has shown affinity for specific receptors, which could influence neurotransmitter systems and cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have explored the compound's potential in cancer therapy, particularly its ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Research suggests that it could have neuroprotective effects, potentially benefiting conditions like Parkinson's disease through modulation of dopamine levels.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenoxy group significantly affect the compound's potency and selectivity for biological targets. For instance:
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Fluoro | High | 0.4134 |
| 4-Amino | Moderate | 1.012 |
| No Substituent | Low | 4.662 |
These data indicate that the presence of specific functional groups enhances the compound's binding affinity and biological activity against various targets.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antiplasmodial Activity : A study demonstrated that derivatives of this compound exhibited significant antiplasmodial activity against Plasmodium falciparum with IC50 values ranging from 0.4134 µM to 1.146 µM depending on the substitution pattern .
- Cytotoxicity Assessment : In vitro cytotoxicity studies revealed varying degrees of toxicity against different cancer cell lines, indicating that structural modifications can enhance selectivity towards cancer cells while minimizing effects on normal cells .
- Neurotransmitter Modulation : Research into the neuroprotective effects showed that the compound could increase dopamine levels in neuronal cultures, suggesting potential applications in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, and what starting materials are critical?
Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted phenols or aromatic amines. For example, analogous compounds are synthesized via nucleophilic aromatic substitution, where a fluorophenol derivative reacts with a halogenated phenyl intermediate. Key steps include:
- Step 1: Activation of the phenolic hydroxyl group (e.g., using a sulfonyl chloride) to form a leaving group.
- Step 2: Coupling with a dimethylamine-containing phenyl group under basic conditions.
- Step 3: Reduction of nitro groups (if present) to amines using catalytic hydrogenation or other reducing agents .
Critical starting materials include 4-amino-2-fluorophenol and 3-bromo-N,N-dimethylaniline. Solvent choice (e.g., THF or DMF) and temperature control are vital to avoid side reactions.
Q. How can researchers confirm the molecular structure of this compound, and what spectroscopic techniques are most effective?
Methodological Answer: Structural confirmation requires a combination of:
- NMR Spectroscopy:
- ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm), amine protons (δ ~5 ppm, if free), and dimethylamine signals (δ ~2.8 ppm for N–CH₃).
- ¹³C NMR to resolve carbons adjacent to fluorine (showing splitting due to J-coupling).
- Mass Spectrometry (HRMS): High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ peak).
- FT-IR: Peaks at ~1250 cm⁻¹ (C–F stretch) and ~3350 cm⁻¹ (N–H stretch of primary amine) validate functional groups .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
Methodological Answer:
- Solubility: The compound is polar due to the amine and ether groups, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Solubility tests should precede reaction design.
- Stability:
Q. What role does the fluorine substituent play in modulating the compound’s reactivity?
Methodological Answer: The 2-fluoro group on the phenyl ring:
- Electronic Effects: Fluorine’s electronegativity withdraws electron density, activating the para position for electrophilic substitution.
- Steric Effects: Small size minimizes steric hindrance, facilitating coupling reactions.
- Hydrogen Bonding: Fluorine can participate in weak H-bonding, influencing crystallinity and solubility .
Q. How can researchers optimize reaction yields when introducing the dimethylamine group?
Methodological Answer:
- Reagent Choice: Use dimethylamine gas or its hydrochloride salt in the presence of a base (e.g., K₂CO₃) to drive the substitution reaction.
- Catalysis: Transition metals (e.g., CuI) can accelerate aryl halide amination.
- Temperature: Moderate heating (60–80°C) balances reactivity and decomposition risks.
- Workup: Extract unreacted dimethylamine using acidic washes (pH < 3) .
Advanced Research Questions
Q. How do charge transfer dynamics in this compound influence its electronic properties, and what experimental methods probe this behavior?
Methodological Answer: The dimethylamine group acts as an electron donor, while the fluorophenoxy moiety can act as an acceptor. Charge transfer (CT) dynamics are studied via:
- Femtosecond Transient Absorption Spectroscopy: To track ultrafast CT processes (e.g., 80 fs time constant observed in analogous dimethylamine systems) .
- Cyclic Voltammetry: Measures oxidation potentials of the amine group and reduction potentials of the fluorophenyl ring.
- DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) and CT pathways .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
Methodological Answer: Discrepancies in yields (e.g., 40–75% in similar compounds) arise from:
- Purity of Starting Materials: Trace moisture or oxygen can deactivate catalysts.
- Reaction Scale: Smaller scales (<1 mmol) often report higher yields due to better mixing.
- Resolution Strategy:
Q. How does the compound’s antiaromatic character influence its application in materials science?
Methodological Answer: The dimethylamine group can donate electrons to antiaromatic cores (e.g., pentalene derivatives), modulating conjugation and charge transport. Key studies involve:
- X-ray Crystallography: To assess planarity and π-orbital overlap.
- UV-Vis-NIR Spectroscopy: To detect low-energy CT transitions.
- Mobility Measurements: Thin-film transistors test hole/electron mobility .
Q. What are the challenges in detecting degradation products during long-term stability studies?
Methodological Answer: Degradation (e.g., hydrolysis, oxidation) produces low-abundance byproducts. Detection requires:
Q. How can researchers design experiments to study intermolecular N-methyl transfer in derivatives of this compound?
Methodological Answer: N-methyl transfer is critical in annulation reactions (e.g., forming polyheterocycles). Experimental approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
